2-Phenylpyrrolidine-3-carboxylic acid

Overview

Description

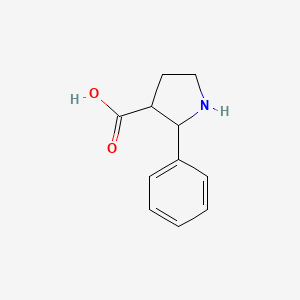

2-Phenylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the second carbon and a carboxylic acid group on the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with N-benzylidene-benzylamine in xylene under reflux conditions. This reaction yields trans-1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid . Another method involves the Mannich reaction, where 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is reacted with piperidine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

2-Phenylpyrrolidine-3-carboxylic acid is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : Approximately 191.23 g/mol

The compound features a pyrrolidine ring with a phenyl group at the second carbon and a carboxylic acid group at the third carbon. This unique structure contributes to its reactivity and potential biological activities.

Synthetic Organic Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties facilitate the development of new drugs with enhanced efficacy, particularly those targeting neurological disorders .

Peptide Synthesis

This compound is utilized in the preparation of peptide derivatives, which are crucial for creating biologically active compounds and therapeutic agents. The ability to modify its structure allows for the exploration of diverse peptide architectures .

Drug Development

Research indicates that this compound has potential therapeutic applications in treating central nervous system disorders. Its derivatives have shown promise as inhibitors for various biological targets, including enzymes involved in metabolic pathways .

Chiral Catalysis

The chiral nature of this compound makes it valuable in studies aimed at improving catalytic processes. It can enhance the efficiency and selectivity of reactions in organic synthesis, contributing to advancements in asymmetric synthesis techniques .

Material Science

Exploration into its applications extends to material science, where it is investigated for potential use in creating advanced materials such as polymers and nanomaterials. These materials could serve various industrial applications due to their unique properties .

Case Study 1: Drug Development

A study investigated the potential of this compound derivatives as inhibitors for specific enzymes linked to neurological disorders. The findings suggested that modifications to the carboxylic acid group significantly enhanced inhibitory activity, highlighting the compound's therapeutic potential .

Case Study 2: Asymmetric Synthesis

Research focused on using this compound in asymmetric synthesis demonstrated improved yields compared to traditional methods. The chiral center allowed for selective reactions that produced desired enantiomers with high purity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Organic Chemistry | Key intermediate for drug synthesis |

| Peptide Synthesis | Preparation of biologically active peptide derivatives |

| Drug Development | Potential therapeutic applications for CNS disorders |

| Chiral Catalysis | Enhances efficiency and selectivity in organic reactions |

| Material Science | Investigated for use in advanced materials like polymers and nanomaterials |

Mechanism of Action

The mechanism of action of 2-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid: This compound is a tachykinin analog that activates the neurokinin 1 receptor.

trans-1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid: This compound is synthesized from succinic anhydride and N-benzylidene-benzylamine.

Uniqueness

2-Phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the phenyl group attached to the pyrrolidine ring and the carboxylic acid group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Phenylpyrrolidine-3-carboxylic acid, specifically in its (2S,3S) configuration, is a chiral compound that has garnered attention for its significant biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 191.23 g/mol. Its structure features a five-membered nitrogen-containing ring with a phenyl substituent at the second position and a carboxylic acid group at the third position. The stereochemistry of the compound is crucial, as it influences its biological activity and reactivity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest potential neuroprotective effects and implications for treating neurological disorders. The compound's ability to modulate neurotransmitter pathways positions it as a candidate for further investigation in pharmacology.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective Effects | Potential to protect neurons from damage, particularly in neurodegenerative diseases. |

| Modulation of Neurotransmitters | Influences dopamine and serotonin pathways, which are critical in mood regulation and cognitive function. |

| Chiral Variants | Different enantiomers may exhibit distinct biological activities, emphasizing the importance of stereochemistry in drug design. |

Research Findings

Numerous studies have focused on the biological activity of this compound:

- Neurotransmitter Interaction Studies : Research has demonstrated that this compound can influence neurotransmitter levels, potentially offering therapeutic benefits for conditions like depression and anxiety .

- In Vitro Studies : A study utilizing MTT assays evaluated the cytotoxic effects of various derivatives of pyrrolidine compounds on human RPMI 8226 cells. The results indicated varying degrees of efficacy, with some compounds showing significant reductions in cell viability at specific concentrations .

- Structure-Activity Relationship (SAR) Analysis : SAR studies indicate that modifications to the pyrrolidine structure can lead to different pharmacological profiles, highlighting the importance of structural integrity in developing effective therapeutic agents .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a study investigating BACE-1 inhibitors, derivatives of pyrrolidine were synthesized and tested for their ability to inhibit this enzyme associated with Alzheimer's disease. The findings suggested that certain modifications could enhance inhibitory activity, indicating a pathway for developing neuroprotective agents .

- Case Study 2 : Another study explored the interaction of this compound with ion channels, revealing its potential as a modulator for various neurological conditions. The results indicated promising avenues for drug development targeting specific ion channel pathways .

Properties

IUPAC Name |

2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBFNNHIKEOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.